乳铁蛋白肽 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lactoferricin B is a peptide derived from the protein lactoferrin, which is found in the milk of mammals. Lactoferrin is known for its ability to bind iron and has various biological roles, including antimicrobial, antiviral, antifungal, anti-tumor, and immunomodulatory activities . Lactoferricin B, specifically, is a potent antimicrobial peptide that exhibits a broad spectrum of activity against bacteria, fungi, and viruses .

科学研究应用

Lactoferricin B has numerous scientific research applications across various fields:

作用机制

Target of Action

Lactoferricin B (LfcinB) primarily targets bacterial cells, particularly their intracellular components . One of the identified intracellular targets of LfcinB is phosphoenolpyruvate carboxylase, a key enzyme involved in pyruvate metabolism . This interaction suggests that LfcinB’s mechanism of action may be associated with the disruption of pyruvate metabolism .

Mode of Action

LfcinB exerts its antimicrobial activity through several mechanisms. It inhibits bacterial macromolecular synthesis in Escherichia coli and Bacillus subtilis . LfcinB also disrupts the cell membrane, triggering mitochondrial-related apoptosis . This disruption of the cell membrane and induction of apoptosis leads to the inhibition of cell growth .

Biochemical Pathways

LfcinB affects various biochemical pathways. It interferes with the synthesis of DNA, RNA, and proteins in both Gram-positive and Gram-negative bacteria . In E. coli, LfcinB initially increases protein and RNA synthesis while decreasing DNA synthesis. After 10 minutes, DNA synthesis increases while protein and RNA synthesis significantly decrease . In Bacillus subtilis, all macromolecular synthesis is inhibited for at least 20 minutes .

Result of Action

The result of LfcinB’s action is the inhibition of bacterial growth through the disruption of essential cellular processes. It induces cell cycle arrest and apoptosis, leading to cytotoxic effects against cells . LfcinB also reduces cytotoxin levels and increases ferric reducing antioxidant power (FRAP) in the intra- and extracellular space .

Action Environment

The action of LfcinB can be influenced by environmental factors. For instance, the presence of iron is crucial in modulating the production of reactive oxygen species (ROS). As an iron-binding protein, LfcinB can reduce oxidative stress caused by ROS and thus control excess inflammatory response

生化分析

Biochemical Properties

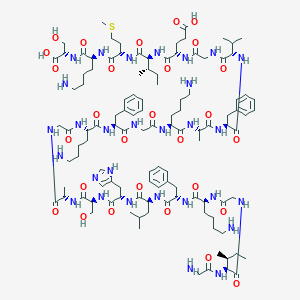

Lactoferricin B interacts with various enzymes, proteins, and other biomolecules. It is known to have antimicrobial properties, acting against a wide range of bacteria, fungi, yeasts, viruses, and parasites . The nature of these interactions is largely due to its ability to bind to the cell membranes of these organisms, disrupting their structure and function .

Cellular Effects

Lactoferricin B has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Molecular Mechanism

At the molecular level, Lactoferricin B exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the cell membranes of microorganisms, causing membrane disruption and cell death . In cancer cells, it can induce apoptosis by influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lactoferricin B can change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on its stability and degradation is currently limited.

Metabolic Pathways

Lactoferricin B is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

Lactoferricin B is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

准备方法

Synthetic Routes and Reaction Conditions

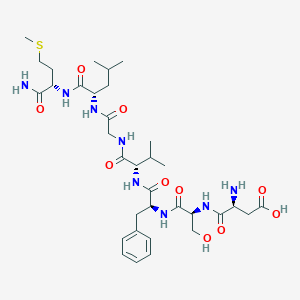

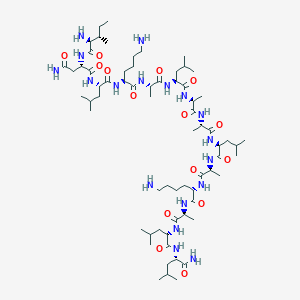

Lactoferricin B can be synthesized through recombinant DNA technology. The gene encoding lactoferricin B is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified . The peptide can also be chemically synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support .

Industrial Production Methods

Industrial production of lactoferricin B typically involves large-scale fermentation processes using genetically modified microorganisms. The fermentation broth is then subjected to various purification steps, including chromatography and ultrafiltration, to isolate and purify the peptide .

化学反应分析

Types of Reactions

Lactoferricin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and enhance its antimicrobial properties .

Common Reagents and Conditions

Common reagents used in the chemical modification of lactoferricin B include oxidizing agents, reducing agents, and various chemical substituents. The reactions are typically carried out under mild conditions to preserve the peptide’s structure and activity .

Major Products Formed

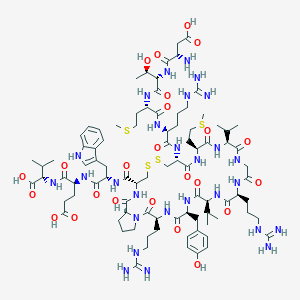

The major products formed from these reactions include modified peptides with enhanced antimicrobial activity and stability. For example, oxidation of lactoferricin B can lead to the formation of disulfide bonds, which can stabilize the peptide’s structure .

相似化合物的比较

Lactoferricin B is unique among antimicrobial peptides due to its broad spectrum of activity and its ability to target multiple types of microorganisms. Similar compounds include:

Lactoferricin H: Derived from human lactoferrin, it shares similar antimicrobial properties but differs in its amino acid sequence and structure.

Lactoferrampin: Another peptide derived from lactoferrin, it exhibits strong antimicrobial activity and has been studied for its potential use in treating infections.

Lactoferricin B stands out due to its potent activity and versatility in various applications, making it a valuable compound in scientific research and industry .

属性

CAS 编号 |

146897-68-9 |

|---|---|

分子式 |

C141H224N46O29S3 |

分子量 |

3123.8 g/mol |

IUPAC 名称 |

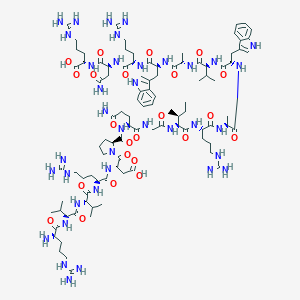

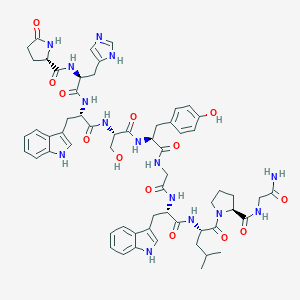

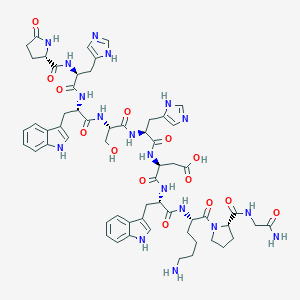

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,47S,50S,53S,56S)-39-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-12,15-bis(4-aminobutyl)-27-(3-amino-3-oxopropyl)-50-[(2S)-butan-2-yl]-21,33,36-tris(3-carbamimidamidopropyl)-47-[(1R)-1-hydroxyethyl]-53-(hydroxymethyl)-24,30-bis(1H-indol-3-ylmethyl)-3-methyl-9-(2-methylpropyl)-18-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,46,49,52,55-heptadecaoxo-41,42-dithia-1,4,7,10,13,16,19,22,25,28,31,34,37,45,48,51,54-heptadecazabicyclo[54.3.0]nonapentacontane-44-carbonyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C141H224N46O29S3/c1-11-77(6)111-133(212)186-112(80(9)189)134(213)183-106(130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)74-219-218-73-105(182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81)129(208)173-95(47-30-59-159-139(151)152)118(197)171-96(48-31-60-160-140(153)154)122(201)178-102(68-84-70-163-89-41-21-19-39-86(84)89)127(206)174-98(51-52-108(146)190)124(203)179-101(67-83-69-162-88-40-20-18-38-85(83)88)126(205)172-94(46-29-58-158-138(149)150)119(198)175-99(53-63-217-10)125(204)169-91(43-23-26-55-143)117(196)168-92(44-24-27-56-144)121(200)177-100(64-75(2)3)115(194)164-71-109(191)165-79(8)135(214)187-62-33-50-107(187)131(210)181-104(72-188)128(207)185-111/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1 |

InChI 键 |

PHEGMCHJJYMADA-IKGCZBKSSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)[C@@H](C)O |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CO)C)CC(C)C)CCCCN)CCCCN)CCSC)CCCNC(=N)N)CC3=CNC4=CC=CC=C43)CCC(=O)N)CC5=CNC6=CC=CC=C65)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)O)C(C)O |

序列 |

One Letter Code: FKCRRWQWRMKKLGAPSITCVRRAF (Disulfide bridge: Cys3-Cys20) |

同义词 |

lactoferricin lactoferricin B |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。